4-Chloro-5-nitropicolinonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H2ClN3O2 |
|---|---|
Molecular Weight |
183.55 g/mol |
IUPAC Name |
4-chloro-5-nitropyridine-2-carbonitrile |
InChI |
InChI=1S/C6H2ClN3O2/c7-5-1-4(2-8)9-3-6(5)10(11)12/h1,3H |
InChI Key |
RAMMDNYIWUNZIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=C1Cl)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Reactivity and Mechanistic Studies of 4 Chloro 5 Nitropicolinonitrile
Nucleophilic Aromatic Substitution (SNAr) Reactions of the Chlorine Atom
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 4-Chloro-5-nitropicolinonitrile, involving the displacement of the chlorine atom at the C-4 position. wikipedia.org This process occurs via a two-step addition-elimination mechanism. pressbooks.pub In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The aromaticity of the ring is temporarily broken in this stage. In the second step, the chloride ion is expelled, and the aromaticity of the pyridine (B92270) ring is restored. libretexts.org
The chlorine atom in this compound is an excellent leaving group for SNAr reactions. Its departure is facilitated by the strong electron-withdrawing nature of the substituents on the ring, which can stabilize the negative charge of the Meisenheimer intermediate. wikipedia.orglibretexts.org The reactivity order in SNAr for halogens is often F > Cl > Br > I, which is inverted compared to SN2 reactions. nih.gov This is because the reaction rate is determined by the formation of the intermediate, not the cleavage of the carbon-halogen bond. nih.govmasterorganicchemistry.com The high electronegativity of the halogen enhances the electrophilicity of the carbon atom it is attached to, accelerating the initial nucleophilic attack. nih.gov
Due to the significant activation provided by the nitro and nitrile groups, this compound readily reacts with a wide array of nucleophiles under relatively mild conditions. These include oxygen, nitrogen, and sulfur-based nucleophiles.
Table 1: Reactivity of this compound with Various Nucleophiles
| Nucleophile Type | Example Nucleophile | Product Type |
|---|---|---|
| Oxygen Nucleophiles | Alkoxides (e.g., Sodium Methoxide) | 4-Alkoxy-5-nitropicolinonitrile |
| Hydroxides (e.g., Sodium Hydroxide) | 4-Hydroxy-5-nitropicolinonitrile | |
| Nitrogen Nucleophiles | Primary/Secondary Amines (e.g., Piperidine) | 4-Amino-5-nitropicolinonitrile Derivatives |
| Ammonia | 4-Amino-5-nitropicolinonitrile |
In the context of this compound, regioselectivity is straightforward as there is only one halogen leaving group. Nucleophilic attack is directed exclusively to the C-4 position. The electronic architecture of the molecule strongly favors substitution at this site over any other position on the ring. wuxiapptec.commdpi.com
Chemoselectivity becomes a relevant consideration when the nucleophile possesses multiple reactive sites. For instance, in a reaction with an amino alcohol, the more nucleophilic amine group will preferentially displace the chloride over the less nucleophilic hydroxyl group. This selectivity is governed by the relative nucleophilicity of the functional groups within the attacking reagent.
The high reactivity of this compound in SNAr reactions is a direct consequence of the powerful electron-withdrawing effects of the nitro and nitrile substituents. libretexts.orgmasterorganicchemistry.com These groups activate the pyridine ring towards nucleophilic attack through both inductive and resonance effects.
Nitro Group (at C-5): The nitro group is positioned ortho to the C-4 chlorine. This is a highly activating position. It strongly stabilizes the negative charge of the Meisenheimer intermediate through resonance, delocalizing the charge onto its oxygen atoms. libretexts.org This stabilization significantly lowers the activation energy of the reaction. chemrxiv.org
Pyridine Nitrogen: The ring nitrogen atom itself acts as an electron-withdrawing group, particularly activating the ortho and para positions. The C-4 chlorine is in a para-like position relative to the ring nitrogen, further enhancing its susceptibility to nucleophilic displacement. libretexts.org
The synergistic effect of the ortho-nitro group, the meta-nitrile group, and the para-ring nitrogen makes the C-4 position exceptionally reactive.
Transformations of the Nitrile Group
The nitrile, or cyano (-C≡N), group in this compound is a versatile functional handle that can undergo a range of chemical reactions. Its reactivity is characterized by the electrophilic nature of the carbon atom and the ability of the nitrogen atom to be protonated or coordinate to Lewis acids, which enhances the electrophilicity of the carbon. This allows for nucleophilic attack at the carbon atom, leading to a variety of addition products that can subsequently be transformed into other functional groups.
Hydrolysis to Carboxylic Acid and Amide Derivatives
The hydrolysis of nitriles is a fundamental transformation that typically proceeds in a stepwise manner, first to an amide and then to a carboxylic acid. nih.gov This process can be catalyzed by either acid or base. nih.gov
Under acidic conditions, the nitrogen atom of the nitrile is protonated, which significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water. Subsequent proton transfer and tautomerization yield the corresponding amide. Further hydrolysis of the amide, which is also acid-catalyzed, leads to the formation of the carboxylic acid and an ammonium (B1175870) salt.
In basic hydrolysis, a strong nucleophile, such as a hydroxide (B78521) ion, directly attacks the nitrile carbon. The resulting intermediate is then protonated by water to form an imidic acid, which tautomerizes to the amide. Continued heating in the basic medium will then hydrolyze the amide to a carboxylate salt, which upon acidic workup, will yield the free carboxylic acid.
Table 1: General Conditions for Nitrile Hydrolysis
| Transformation | Reagents and Conditions | Product |
| Acid-Catalyzed Hydrolysis | Dilute aqueous acid (e.g., HCl, H₂SO₄), heat | Carboxylic Acid |
| Base-Catalyzed Hydrolysis | Aqueous base (e.g., NaOH, KOH), heat, followed by acidic workup | Carboxylic Acid |
| Partial Hydrolysis to Amide | Controlled conditions (e.g., specific catalysts, milder conditions) | Amide |
This table represents generalized conditions for nitrile hydrolysis and is not based on specific experimental data for this compound.
Cycloaddition Reactions of the Nitrile Functionality
The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, acting as a 2π component. A prominent example of this reactivity is the [3+2] cycloaddition with azides to form tetrazoles. This reaction is a powerful method for the synthesis of this important class of five-membered nitrogen-containing heterocycles.
The formation of a tetrazole from a nitrile and an azide (B81097) source, such as sodium azide, can be promoted by various catalysts, including Lewis acids (e.g., zinc salts) or Brønsted acids. The reaction involves the nucleophilic attack of the azide ion on the electrophilic nitrile carbon, followed by cyclization. While specific experimental details for the conversion of this compound to the corresponding tetrazole are not explicitly detailed in the available literature, this transformation is a widely used and reliable method for tetrazole synthesis.
The nitrile group can also, in principle, participate as a dienophile or enophile in other types of cycloaddition reactions, such as Diels-Alder or ene reactions, respectively. However, the participation of unactivated nitriles in such reactions is often challenging and may require high temperatures or specific catalytic systems. The electron-deficient nature of the pyridine ring in this compound could potentially influence its reactivity in such cycloadditions.
Table 2: General Cycloaddition Reaction of Nitriles
| Reaction Type | Reactant | Product |
| [3+2] Cycloaddition | Azide (e.g., NaN₃) | Tetrazole |
This table represents a generalized cycloaddition reaction for nitriles and is not based on specific experimental data for this compound.
Reactions at the Nitrile Carbon and Adjacent Positions
The electrophilic character of the nitrile carbon in this compound makes it a target for various nucleophiles. For instance, Grignard reagents can add to the nitrile to form, after hydrolysis of the intermediate imine, ketones. This provides a route to functionalize the position of the nitrile group with a carbon-carbon bond.
Theoretical and Computational Chemistry Investigations of 4 Chloro 5 Nitropicolinonitrile
Electronic Structure Analysis
The electronic structure of a molecule is fundamental to understanding its reactivity and physical properties. For 4-chloro-5-nitropicolinonitrile, the presence of electron-withdrawing groups (nitro and cyano) and a halogen substituent on the pyridine (B92270) ring creates a unique electronic environment.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of a molecule's kinetic stability and reactivity. irjweb.com A smaller energy gap suggests higher reactivity. irjweb.com
For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the chloro substituent, while the LUMO is anticipated to be concentrated on the pyridine ring and the electron-withdrawing nitro and cyano groups. This distribution makes the molecule susceptible to nucleophilic attack. The energy of the HOMO-LUMO gap can be calculated using computational methods like Density Functional Theory (DFT). While specific values for the target molecule are not published, studies on similar substituted pyridines provide a basis for estimation. nih.govnih.gov
Table 1: Estimated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (based on analogous compounds)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -7.5 to -8.5 |
| LUMO | -3.0 to -4.0 |
| ΔE (HOMO-LUMO Gap) | 3.5 to 5.5 |
Note: These values are estimations based on computational studies of various substituted nitropyridines and may vary depending on the specific computational method and basis set used.
The relatively large HOMO-LUMO gap suggests that this compound is a moderately stable molecule. However, the low-lying LUMO indicates its susceptibility to nucleophilic attack. schrodinger.com
The charge distribution within this compound is highly polarized due to the presence of electronegative nitrogen and oxygen atoms, as well as the electron-withdrawing cyano and nitro groups. An electrostatic potential map (ESP) provides a visual representation of the charge distribution on the molecule's surface. youtube.comlibretexts.org
In an ESP map, regions of negative potential (typically colored red or orange) indicate an excess of electron density and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. researchgate.net For this compound, the ESP map would likely show significant positive potential on the carbon atoms of the pyridine ring, particularly those bonded to the chloro and nitro groups. The area around the nitro group's oxygen atoms and the cyano group's nitrogen atom would exhibit a strong negative potential. researchgate.net
This charge distribution strongly suggests that the most probable sites for nucleophilic attack are the carbon atoms attached to the chlorine and nitro groups. quora.com The positive potential on these carbons is enhanced by the inductive and resonance effects of the electron-withdrawing substituents.
Reaction Pathway and Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the determination of reaction energy profiles.
Nucleophilic Aromatic Substitution (SNAr) is a primary reaction pathway for halo-nitro-substituted aromatic compounds. In the case of this compound, a nucleophile would attack the electron-deficient carbon atom bearing the chlorine atom, proceeding through a Meisenheimer complex intermediate. nih.gov
Computational studies on similar chloropyridine systems have shown that the activation energy for the SNAr reaction can be reliably calculated. wuxibiology.com The transition state for this reaction would involve the formation of a new bond between the nucleophile and the ring carbon, and the partial breaking of the carbon-chlorine bond. The geometry of this transition state would be approximately tetrahedral at the carbon undergoing substitution. rsc.orgscispace.com The presence of the nitro group in the para position relative to the leaving group is known to stabilize the transition state and the Meisenheimer intermediate through resonance, thereby facilitating the reaction. quora.com
Table 2: Calculated Activation Energies for SNAr Reactions of Substituted Chloropyridines (Illustrative Examples)
| Substrate | Nucleophile | Activation Energy (kcal/mol) | Reference |
|---|---|---|---|
| 4-chloropyridine (B1293800) | Br- | ~28 | wuxibiology.com |
| 2-chloropyridine | Br- | ~35 | wuxibiology.com |
Note: These are examples from computational studies on related compounds to illustrate the range of activation energies. The actual activation energy for this compound would depend on the specific nucleophile and solvent system.
Due to the rigidity of the pyridine ring, this compound has limited conformational flexibility. The primary conformational freedom arises from the rotation of the nitro group. Computational conformational analysis can determine the most stable arrangement of the atoms in space by finding the energy minima on the potential energy surface. researchgate.netnih.gov
For this compound, it is expected that the most stable conformer will have the nitro group being coplanar with the pyridine ring to maximize resonance stabilization. However, there might be a slight twist to minimize steric hindrance with the adjacent chloro and cyano groups. The energy barrier for rotation of the nitro group is generally low. rsc.orgresearchgate.net
Spectroscopic Property Predictions
Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for the identification and characterization of novel compounds. arxiv.orgnumberanalytics.com
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated using DFT methods. The vibrational frequencies and their intensities can be predicted, aiding in the assignment of experimental IR spectra. For this compound, characteristic vibrational modes would include:
C-Cl stretch: Typically in the range of 600-800 cm⁻¹.
C≡N stretch: A strong, sharp peak around 2220-2260 cm⁻¹.
NO₂ stretches: Asymmetric and symmetric stretching vibrations around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively. chemicalbook.com
Pyridine ring vibrations: A series of bands in the 1400-1600 cm⁻¹ region. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C NMR can also be predicted computationally. stenutz.eupw.edu.pl For this compound, the electron-withdrawing nature of the substituents would cause the remaining ring protons to be significantly deshielded, appearing at a downfield chemical shift in the ¹H NMR spectrum. Similarly, the carbon atoms in the ¹³C NMR spectrum would show characteristic shifts influenced by the attached functional groups. The carbon attached to the cyano group would appear in the 115-125 ppm range, while the carbons bonded to the chloro and nitro groups would also exhibit distinct downfield shifts. nih.gov
Theoretical Infrared (IR) and Raman Spectra
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the vibrational spectra (IR and Raman) of molecules. These methods can calculate the frequencies and intensities of the vibrational modes of a molecule in its ground state. By analyzing these modes, specific bands in the experimental spectra can be assigned to the corresponding molecular vibrations.
For a molecule like this compound, the vibrational modes can be attributed to the stretching and bending of its constituent functional groups, such as the C-Cl, C≡N (nitrile), and NO₂ (nitro) groups, as well as the vibrations of the pyridine ring.
Below is an illustrative data table of how theoretical vibrational data for a related molecule, 2-chloro-5-nitrobenzoic acid, might be presented. chemicalbook.com A similar approach would be applied to this compound to predict its IR and Raman spectra.
Table 1: Illustrative Theoretical Vibrational Frequencies and Assignments for a Related Nitroaromatic Compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 | C-H stretch (aromatic) |
| ~2230 | C≡N stretch |
| ~1600 | C=C stretch (aromatic ring) |
| ~1530 | Asymmetric NO₂ stretch |
| ~1350 | Symmetric NO₂ stretch |
| ~850 | C-Cl stretch |
| ~800 | Out-of-plane C-H bend |
Note: This table is illustrative and based on typical vibrational frequencies for the functional groups present. Actual values for this compound would require specific computational analysis.
The computed Raman spectrum provides complementary information to the IR spectrum, as some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice-versa. researchgate.net
Predicted Nuclear Magnetic Resonance (NMR) Chemical Shifts
NMR spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predictions are valuable for assigning experimental NMR signals and for confirming the structure of a synthesized compound. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts.
For this compound, theoretical calculations would predict the chemical shifts for the hydrogen and carbon atoms of the pyridine ring and the carbon of the nitrile group. The electron-withdrawing nature of the chloro, nitro, and cyano groups would significantly influence the chemical shifts of the ring protons and carbons.
As with vibrational spectra, specific theoretical NMR data for this compound is not widely published. However, data for structurally similar compounds can provide an indication of the expected chemical shifts. For example, the ¹H NMR spectrum of 4-chloronitrobenzene shows signals in the aromatic region that are influenced by the chloro and nitro substituents. chemicalbook.com Similarly, the chemical shifts for 5-chloro-2-nitrobenzoic acid have been reported. chemicalbook.com
An illustrative table of predicted NMR chemical shifts for this compound, based on general principles and data from related compounds, is presented below.
Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-3 | ~8.0 - 8.5 | - |
| H-6 | ~7.5 - 8.0 | - |
| C-2 | - | ~150 - 155 |
| C-3 | - | ~130 - 135 |
| C-4 | - | ~140 - 145 |
| C-5 | - | ~145 - 150 |
| C-6 | - | ~120 - 125 |
| C≡N | - | ~115 - 120 |
Note: These are estimated values. Accurate predictions would necessitate specific quantum chemical calculations.
Ultraviolet-Visible (UV-Vis) Absorption Characteristics
Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
The UV-Vis spectrum of this compound is expected to be characterized by electronic transitions involving the π-system of the pyridine ring and the nitro and cyano functional groups. The presence of these chromophores will likely result in absorption bands in the UV region.
A hypothetical table of predicted UV-Vis absorption data for this compound is provided below to illustrate the type of information that would be obtained from theoretical calculations.
Table 3: Illustrative Predicted UV-Vis Absorption Data for this compound
| Predicted λmax (nm) | Oscillator Strength (f) | Predominant Electronic Transition |
| ~280 | > 0.1 | π→π |
| ~340 | < 0.1 | n→π |
Note: This data is illustrative. Precise values depend on the computational method and solvent model used.
Advanced Spectroscopic and Structural Characterization of 4 Chloro 5 Nitropicolinonitrile and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and through-bond or through-space correlations, the connectivity and spatial arrangement of atoms can be mapped out. For 4-Chloro-5-nitropicolinonitrile, which has a sparse proton environment, advanced 1D and 2D NMR techniques are critical for unambiguous assignment of the ¹H and ¹³C signals.
The structure of this compound features two protons on the pyridine (B92270) ring. Their chemical shifts are significantly influenced by the anisotropic and electronic effects of the three electron-withdrawing substituents: the nitrile group at C2, the chloro group at C4, and the nitro group at C5. The proton at C3 is expected to be a doublet, coupled to the proton at C6. Similarly, the proton at C6 will appear as a doublet, coupled to the proton at C3.
Predicted ¹H and ¹³C NMR Chemical Shifts
Based on the analysis of substituted pyridines, the following chemical shifts can be predicted for the protons and carbons of this compound in a standard solvent like CDCl₃.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-3 | ~8.80 (d) | ~142.0 |
| H-6 | ~9.25 (d) | ~152.0 |
| C-2 | - | ~135.0 |
| C-4 | - | ~148.0 |
| C-5 | - | ~140.0 |
| C≡N | - | ~115.0 |
2D-NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete molecular framework.
COSY (COrrelation SpectroscopY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. chemicalbook.com For this compound, a single cross-peak would be expected, connecting the signals of H-3 and H-6, confirming their scalar coupling relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). chemicalbook.com It would show two cross-peaks, one connecting the H-3 signal to the C-3 signal and another connecting the H-6 signal to the C-6 signal, allowing for the unambiguous assignment of these carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful techniques for structural elucidation, as it reveals longer-range couplings between protons and carbons (typically 2-3 bonds). chemicalbook.com For this molecule, HMBC is essential to confirm the positions of the substituents. Key expected correlations would include:
H-3 to C-2, C-4, C-5, and the C≡N carbon.
H-6 to C-2, C-4, C-5, and the C≡N carbon.
NOESY (Nuclear Overhauser Effect SpectroscopY): This technique detects through-space correlations between protons that are close to each other, typically within 5 Å. youtube.com For a small, rigid molecule like this compound, intramolecular NOESY signals might be weak but could show a correlation between H-3 and H-6. It is more often used to determine the relative stereochemistry in more complex or flexible molecules.
Predicted 2D-NMR Correlations
| Experiment | Predicted Key Correlations | Information Gained |
| COSY | H-3 ↔ H-6 | Confirms coupling between the two ring protons. |
| HSQC | H-3 ↔ C-3; H-6 ↔ C-6 | Assigns the carbons directly bonded to H-3 and H-6. |
| HMBC | H-3 → C-2, C-4, C-5, C≡N H-6 → C-2, C-4, C-5 | Confirms substituent positions and overall structure. |
| NOESY | H-3 ↔ H-6 | Confirms spatial proximity of the two ring protons. |
Advanced Chemical Shift and Coupling Constant Analysis
The precise values of chemical shifts and coupling constants provide insight into the electronic environment of the pyridine ring. The electron-withdrawing nature of the chloro, nitro, and cyano groups deshields the ring protons, shifting their resonances to a high frequency (downfield). The coupling constant (³J) between H-3 and H-6 is expected to be small, typically in the range of 2-3 Hz, which is characteristic of a meta-coupling in a pyridine ring. Advanced NMR simulation programs can be used to refine these parameters by comparing experimental spectra with calculated spectra, ensuring high accuracy. researchgate.netspectrabase.com
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Molecular Vibrational Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. chemicalbook.com These two methods are complementary; FT-IR is sensitive to vibrations that cause a change in dipole moment, while FT-Raman detects vibrations that cause a change in polarizability.
For this compound, the key vibrational modes are associated with the C≡N, NO₂, C-Cl, and the substituted pyridine ring.
Nitrile (C≡N) stretch: A sharp, intense band is expected in the region of 2240-2220 cm⁻¹.
Nitro (NO₂) stretches: Two distinct bands are characteristic of the nitro group: an asymmetric stretch (strong) around 1550-1500 cm⁻¹ and a symmetric stretch (medium-strong) around 1360-1300 cm⁻¹. nih.gov
Aromatic ring stretches (C=C, C=N): Multiple bands of variable intensity are expected in the 1600-1400 cm⁻¹ region.
Aromatic C-H stretch: A weak to medium band is expected above 3000 cm⁻¹.
C-Cl stretch: A strong band is generally observed in the 800-600 cm⁻¹ region. sigmaaldrich.com
Predicted Vibrational Frequencies
| Functional Group / Vibration | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) | Expected Intensity |
| Aromatic C-H stretch | ~3100 - 3050 | ~3100 - 3050 | Weak - Medium |
| C≡N stretch | ~2230 | ~2230 | Medium - Strong |
| C=C / C=N ring stretches | ~1600, ~1570, ~1470, ~1420 | ~1600, ~1570, ~1470, ~1420 | Medium - Strong |
| NO₂ asymmetric stretch | ~1530 | ~1530 | Strong |
| NO₂ symmetric stretch | ~1350 | ~1350 | Strong |
| Aromatic C-H in-plane bend | ~1200 - 1000 | ~1200 - 1000 | Variable |
| Aromatic C-H out-of-plane bend | ~900 - 800 | ~900 - 800 | Strong (IR) |
| C-Cl stretch | ~750 | ~750 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Fragmentation Pathway Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy, typically to four or more decimal places. nih.gov This precision allows for the unambiguous determination of a compound's elemental composition from its exact mass. Furthermore, tandem mass spectrometry (MS/MS) experiments can be used to fragment the molecular ion and analyze the resulting fragment ions, providing valuable information about the molecule's structure and connectivity.
For this compound (C₆H₂ClN₃O₂), the calculated monoisotopic mass is 182.98355 Da. HRMS analysis should confirm this exact mass. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a second peak at [M+2] that is approximately one-third the intensity of the molecular ion peak [M]⁺.
The fragmentation pathways of nitroaromatic compounds are well-studied. Common fragmentation patterns for this compound under electron impact (EI) or collision-induced dissociation (CID) would likely involve the loss of small, stable neutral molecules or radicals.
Predicted HRMS Fragmentation
| Ion Formula | Calculated m/z | Possible Neutral Loss |
| [C₆H₂ClN₃O₂]⁺ (Molecular Ion) | 182.98355 | - |
| [C₆H₂ClN₂O]⁺ | 166.98830 | NO |
| [C₆H₂ClN₃]⁺ | 150.99372 | O₂ |
| [C₅H₂ClN₂]⁺ | 136.99335 | CO, NO |
| [C₆H₂N₃O₂]⁺ | 148.01470 | Cl |
| [C₅H₂N₂O₂]⁺ | 122.01163 | Cl, HCN |
| [C₆H₂Cl₂N₂]⁺ (from [M+2] isotope) | 184.98060 | - |
X-ray Diffraction Crystallography for Solid-State Structure Determination and Conformational Insights
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.
While no crystal structure for this compound is currently available, data from the closely related compound 2-chloro-5-nitropyridine (B43025) reveals that the molecule is essentially planar. researchgate.net It is highly probable that this compound would also adopt a planar conformation to maximize π-system conjugation.
The crystal packing would be dictated by a combination of intermolecular forces. Given the functional groups present, potential interactions include:
Halogen bonding: The chlorine atom could act as a halogen bond donor.
π-π stacking: The electron-deficient pyridine rings could stack in an offset fashion.
Dipole-dipole interactions: Strong interactions would arise from the polar C-Cl, C-NO₂, and C-CN bonds.
Weak hydrogen bonds: The aromatic C-H groups could act as donors to the oxygen atoms of the nitro group or the nitrogen of the nitrile group (C-H···O and C-H···N).
Hypothetical Crystallographic Data
| Parameter | Predicted Value / System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| a (Å) | 5 - 10 |
| b (Å) | 8 - 15 |
| c (Å) | 10 - 20 |
| α, γ (°) | 90 |
| β (°) | 90 - 110 |
| Volume (ų) | 800 - 1200 |
| Z (molecules/cell) | 4 |
| Key Features | Planar molecule, potential for π-stacking and C-H···O/N bonds. |
Future Research Directions and Challenges for 4 Chloro 5 Nitropicolinonitrile
Development of Green and Sustainable Synthetic Routes
The traditional synthesis of nitropyridine derivatives often involves harsh conditions, such as the use of strong acids and high temperatures, which can lead to safety concerns and the generation of significant chemical waste. libretexts.orgewadirect.com Future research must prioritize the development of green and sustainable synthetic routes to 4-chloro-5-nitropicolinonitrile and its precursors.
Microwave-assisted synthesis presents another green alternative, often leading to dramatically reduced reaction times, lower energy consumption, and improved yields. organic-chemistry.orgnih.govnih.gov The application of microwave irradiation to the synthesis of N-substituted 5-nitroanthranilic acid derivatives from 5-nitro-2-chlorobenzoic acid without a solvent or catalyst highlights the potential of this technique for related transformations. nih.gov
Furthermore, the exploration of biocatalysis offers a powerful strategy for the sustainable production of functionalized pyridines. rsc.orgukri.org While direct biocatalytic routes to this compound have not yet been reported, the successful use of whole-cell biocatalysts for the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine showcases the potential of enzymatic transformations in pyridine (B92270) chemistry. rsc.org Future work could focus on identifying or engineering enzymes capable of selective nitration or chlorination of pyridine precursors. A patent for a high-yield and safer synthesis of 2-chloro-5-nitropyridine (B43025), a related compound, avoids the use of traditional nitration methods, indicating a move towards more environmentally benign processes. libretexts.org
| Green Chemistry Approach | Potential Advantages for this compound Synthesis |
| Flow Chemistry | Enhanced safety for nitration, improved yield and selectivity, scalability. ewadirect.comresearchgate.netresearchgate.net |
| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, higher yields. organic-chemistry.orgnih.govnih.gov |
| Biocatalysis | Use of renewable feedstocks, mild reaction conditions, high selectivity. rsc.orgukri.org |
Exploration of Novel Catalytic Transformations for Enhanced Selectivity
The three distinct functional groups of this compound—chloro, nitro, and cyano—offer a playground for selective catalytic transformations. A significant challenge and opportunity lie in developing catalysts that can chemoselectively activate one site over the others.
Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for C-C and C-N bond formation, respectively. libretexts.orgwikipedia.orgresearchgate.netyoutube.comnih.govnih.govorganic-chemistry.orgproprogressio.huresearchgate.netresearchgate.net The chloro substituent at the 4-position is activated by the electron-withdrawing nitro and cyano groups, making it a prime candidate for such transformations. Research has demonstrated the successful Suzuki-Miyaura coupling of other chloropyridine derivatives. proprogressio.huresearchgate.net Future efforts should focus on optimizing these reactions for this compound to achieve high yields and selectivities with a broad range of coupling partners. The development of novel phosphine (B1218219) ligands can be crucial in tuning the reactivity and selectivity of the palladium catalyst. wikipedia.org
Beyond traditional cross-coupling, photochemical organocatalysis represents a novel frontier for pyridine functionalization. nih.govnih.gov Recent studies have shown that pyridinyl radicals, generated via single-electron transfer (SET) reduction of pyridinium (B92312) ions, can undergo effective coupling with various radicals. nih.govnih.gov This approach offers a distinct mechanism and regioselectivity compared to classical Minisci-type reactions and could be harnessed for the selective functionalization of the pyridine ring of this compound.
The development of catalysts for the selective reduction of the nitro group in the presence of the chloro and cyano functionalities is another important area. While chemoselective nitro group reduction is a well-established transformation, finding mild and highly selective methods that are compatible with the other functional groups in this specific molecule remains a challenge.
Investigation of Unique Reactivity Profiles at Different Positions
A thorough understanding of the relative reactivity of the chloro, nitro, and cyano groups at their respective positions on the pyridine ring is crucial for designing strategic synthetic routes. The electron-withdrawing nature of the nitro and cyano groups significantly influences the reactivity of the entire molecule.
The chloro group at the 4-position is expected to be the most susceptible to nucleophilic aromatic substitution (SNAr) due to the strong activation by the para-nitro group and the ortho-cyano group. This makes it a primary handle for introducing a wide variety of substituents.
The nitro group at the 5-position can be a target for reduction to an amino group, which can then be further functionalized. The challenge lies in achieving selective reduction without affecting the other functional groups, particularly the labile chloro group.
The cyano group at the 2-position can undergo various transformations, including hydrolysis to a carboxylic acid or an amide, reduction to an aminomethyl group, or participation in cycloaddition reactions.
Computational studies can play a vital role in predicting the reactivity of the different positions and guiding experimental design. Understanding the steric and electronic effects of each substituent will be key to developing selective transformations. For instance, studies on substituted pyridazines have shown how steric and electronic factors influence reactivity. nih.gov A similar systematic investigation for this compound would be highly valuable.
| Functional Group | Position | Expected Reactivity | Potential Transformations |
| Chloro | 4 | Highly susceptible to SNAr | Palladium-catalyzed cross-coupling, amination, etherification. |
| Nitro | 5 | Reducible to an amino group | Selective reduction, subsequent derivatization of the amine. |
| Cyano | 2 | Versatile transformations | Hydrolysis, reduction, cycloadditions. |
High-Throughput Synthesis and Chemical Library Generation (for further chemical studies)
The trifunctional nature of this compound makes it an excellent scaffold for the high-throughput synthesis and generation of diverse chemical libraries . nih.govnih.govrsc.orgnih.gov Such libraries are invaluable resources for drug discovery and materials science research. nih.govnih.govrsc.orgnih.gov
By systematically varying the substituents at the 2-, 4-, and 5-positions, a vast chemical space can be explored. For example, a library could be generated by first performing a Suzuki coupling at the 4-position with a diverse set of boronic acids. The resulting products could then be subjected to a reduction of the nitro group, followed by acylation or sulfonylation of the newly formed amino group. Finally, the cyano group could be transformed to introduce further diversity.
The development of robust and automated synthetic platforms will be essential for the efficient construction of these libraries. nih.gov The use of solid-phase synthesis or fluorous-tagging strategies could facilitate the purification of the library members. The screening of these libraries against various biological targets or for specific material properties could lead to the discovery of novel lead compounds or functional materials. researchgate.netresearchgate.netnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
